molecular formula C11H18N2O B13286784 2-methoxy-N-(2-methylbutyl)pyridin-3-amine

2-methoxy-N-(2-methylbutyl)pyridin-3-amine

Cat. No.: B13286784
M. Wt: 194.27 g/mol
InChI Key: MHJLQBBXYRUVRS-UHFFFAOYSA-N
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Description

Context within Substituted Pyridine (B92270) Amines and Chiral Scaffolds

Substituted pyridine amines are a class of organic compounds that feature a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—adorned with various functional groups. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov Its unique chemical properties, such as basicity, water solubility, and the ability to form hydrogen bonds, make it a versatile core for the design of therapeutic agents. rsc.orgnih.gov The electronic nature of the pyridine ring, with its electron-deficient character, influences its reactivity, making it susceptible to nucleophilic substitution, which allows for diverse chemical modifications. nih.govnih.gov

The "2-methoxy" and "3-amine" substitutions on the pyridine ring of the target compound are particularly noteworthy. A methoxy (B1213986) group at the 2-position can influence the electron density of the ring and its metabolic stability. The amino group at the 3-position provides a key site for further chemical reactions and interactions with biological targets.

A crucial feature of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is the presence of a chiral center within the N-(2-methylbutyl) substituent. Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. nih.gov Many biological receptors and enzymes are themselves chiral, and thus interact differently with the two enantiomers (mirror-image isomers) of a chiral molecule. The incorporation of a chiral scaffold, such as the 2-methylbutyl group, is a deliberate strategy in drug design to enhance selectivity and potency. rsc.org The use of chiral synthons, or building blocks, is a well-established method for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net

Research Significance of Novel Organic Compounds

The investigation of novel organic compounds like this compound is a cornerstone of scientific advancement. The synthesis and characterization of new molecules provide the fundamental building blocks for innovations in medicine, materials science, and agriculture. In the realm of pharmaceutical research, the exploration of new chemical entities is driven by the need for more effective and safer drugs to combat a wide range of diseases.

The specific combination of a substituted pyridine core and a chiral side chain in this compound makes it a compelling subject for academic research. Studies would likely focus on several key areas:

Synthetic Methodology: Developing efficient and stereoselective synthetic routes to access the individual enantiomers of the compound.

Structural Analysis: Characterizing the three-dimensional structure of the molecule to understand how its shape influences its properties.

Biological Screening: Investigating the compound's activity against various biological targets to identify potential therapeutic applications.

The data generated from such research contributes to the broader understanding of structure-activity relationships, which is crucial for the rational design of new and improved molecules.

Data Tables

Table 1: Physicochemical Properties of Related Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
2-Methoxypyridine (B126380)C6H7NO109.131.32
2-Methoxy-3-methylpyridin-4-amineC7H10N2O138.170.98
2-((2-Methylcyclobutyl)methoxy)pyridin-3-amineC11H16N2O192.26Not Available

This table presents data for structurally related compounds to provide context for the potential properties of this compound. LogP is a measure of lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-methoxy-N-(2-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2O/c1-4-9(2)8-13-10-6-5-7-12-11(10)14-3/h5-7,9,13H,4,8H2,1-3H3

InChI Key

MHJLQBBXYRUVRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(N=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy N 2 Methylbutyl Pyridin 3 Amine

Retrosynthetic Analysis of the 2-methoxy-N-(2-methylbutyl)pyridin-3-amine Framework

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, more readily available starting materials. The primary disconnection is at the C-N bond between the pyridine (B92270) ring and the 2-methylbutylamino group. This bond can be formed through several reliable methods, such as reductive amination or nucleophilic aromatic substitution.

This leads to two key synthons: the 2-methoxypyridin-3-amine (B1301888) core and a chiral 2-methylbutyl electrophile or its corresponding carbonyl compound. The 2-methoxypyridin-3-amine can be further disconnected to simpler pyridine precursors. The chiral 2-methylbutyl moiety originates from a suitable chiral starting material, such as (S)-2-methyl-1-butanol or L-isoleucine.

Synthesis of the 2-Methoxypyridine (B126380) Core

The synthesis of the 2-methoxypyridine core, specifically 2-methoxypyridin-3-amine, is a crucial step. One common strategy begins with the nitration of 2-hydroxypyridine, followed by methylation and subsequent reduction of the nitro group. An alternative approach involves the methoxylation of a suitable dihalopyridine, followed by amination.

A documented route to a related compound, 2,3-diamino-6-methoxypyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide, followed by the reduction of the nitro group. google.com This highlights a general strategy of introducing the methoxy (B1213986) group via nucleophilic substitution of a halo-pyridine derivative. The synthesis of 2,3-disubstituted pyridines can also be achieved through the metallation of 2-chloropyridine, which allows for the introduction of various substituents at the 3-position. rsc.org

Introduction of the N-(2-methylbutyl)amine Moiety

The chiral 2-methylbutyl group is a key feature of the target molecule. Its synthesis in an enantiomerically pure form is essential. A common precursor for this unit is (S)-2-methylbutanal. This aldehyde can be obtained through the oxidation of commercially available (S)-(-)-2-methyl-1-butanol. orgsyn.org Various oxidation methods can be employed, including Swern oxidation or using reagents like pyridinium (B92312) chlorochromate (PCC). Another approach is the asymmetric hydroformylation of cis-2-butene, which can yield (S)-2-methylbutanal with high regioselectivity and enantiomeric excess using a rhodium catalyst with a chiral ligand like (R,S)-BINAPHOS. ebi.ac.uk

Reductive amination is a widely used and efficient method for forming C-N bonds. harvard.edu This approach involves the reaction of an amine (2-methoxypyridin-3-amine) with a carbonyl compound (2-methylbutanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. harvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. harvard.edu The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or dichloroethane, often with the addition of a mild acid catalyst such as acetic acid to facilitate imine formation. While highly effective for many substrates, less nucleophilic amines may require stronger acids, which can sometimes lead to side reactions. nih.gov

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines over ketones/aldehydes, commercially available.Can be sensitive to moisture.
Sodium Cyanoborohydride (NaBH₃CN)Effective at a range of pH values.Highly toxic and generates toxic byproducts.
Hydrogen with a Metal Catalyst (e.g., H₂/Pd-C)"Green" reducing agent, high efficiency.Can sometimes lead to over-alkylation or reduction of other functional groups.

Besides reductive amination, other methods can be employed for the N-alkylation of the pyridine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.org In this case, the reaction would involve coupling 2-methoxypyridin-3-amine with a 2-methylbutyl halide. This method is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. researchgate.net

Another potential strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a pyridine ring bearing a good leaving group (e.g., a halogen) at the 3-position and an activating group could react with 2-methylbutylamine (B1361350). Recent developments have also explored transition-metal-free amination methods. researchgate.net Additionally, amination of aminopyridines can be achieved via η6-coordination catalysis with a ruthenium catalyst, providing an alternative pathway for the substitution of an amino group. nih.govchemistryviews.org

Coupling Strategies for N-Alkylation to the Pyridine Ring

Stereoselective Control in the Synthesis of this compound

The synthesis of this compound involves the creation of a chiral center at the 2-position of the N-butyl group. Controlling the stereochemistry at this center is crucial for applications where a single enantiomer is required. This can be achieved through various asymmetric synthesis strategies.

Asymmetric Catalysis (Transition Metal, Organocatalysis, Biocatalysis)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach than the use of stoichiometric chiral auxiliaries.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are common for forming C-N bonds in the synthesis of aryl amines. researchgate.net A potential route to this compound could involve the coupling of 3-bromo-2-methoxypyridine (B87399) with 2-methylbutylamine. To achieve stereoselectivity, this reaction could theoretically be performed using a chiral palladium catalyst, where the metal center is coordinated to chiral ligands (e.g., chiral phosphines). These ligands would create a chiral environment around the metal, influencing the geometry of the bond-forming step and favoring the formation of one enantiomer over the other.

Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze chemical transformations. Chiral phosphoric acids, for example, have been shown to be effective catalysts in various asymmetric cycloadditions and other reactions. mdpi.com For the synthesis of the target molecule, an organocatalytic approach might involve the asymmetric reductive amination of a ketone precursor with a chiral catalyst, or the kinetic resolution of racemic 2-methylbutylamine.

Biocatalysis: Biocatalysis employs enzymes to perform highly selective chemical transformations. A highly effective method to obtain the chiral 2-methylbutylamine precursor would be through the use of enzymes like transaminases. These enzymes can convert a prochiral ketone into a chiral amine with exceptionally high enantioselectivity, providing a green and efficient route to the key chiral building block.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. nih.govnih.gov The synthesis of various pyridine and other heterocyclic derivatives has been shown to benefit significantly from microwave irradiation. mdpi.comnih.gov

A plausible microwave-assisted synthesis of this compound would involve the nucleophilic aromatic substitution of a 3-halo-2-methoxypyridine with 2-methylbutylamine. The reaction mixture, potentially in a suitable high-boiling solvent or even under solvent-free conditions, would be irradiated in a dedicated microwave reactor. researchgate.net The controlled heating at elevated temperatures and pressures can accelerate the coupling reaction significantly. nih.gov

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating10016 h73 mdpi.com
Microwave Irradiation14030 min90-95 nih.govmdpi.com

This table presents typical comparative data for the synthesis of related heterocyclic amines, illustrating the general advantages of microwave irradiation.

Flow Chemistry Applications

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comresearchgate.net

The synthesis of 2-methylpyridines has been successfully demonstrated using a continuous flow setup. mdpi.comresearchgate.net For the production of this compound, a flow process could be designed where solutions of 3-halo-2-methoxypyridine and 2-methylbutylamine are pumped from separate reservoirs, combined at a T-mixer, and then passed through a heated reactor coil or a packed-bed reactor containing a solid-supported base or catalyst. The product stream would exit the reactor continuously, ready for in-line purification or collection. This approach is particularly beneficial for reactions that are exothermic or require careful control of stoichiometry. researchgate.net

Purification and Isolation Methodologies for this compound and Intermediates

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For a substituted pyridine amine like this compound, several standard laboratory techniques are applicable.

Extraction: After the reaction is complete, a liquid-liquid extraction is typically the first step. The reaction mixture is diluted with water and an inert organic solvent (e.g., methylene (B1212753) chloride, ethyl acetate). google.com The product, being an organic amine, will partition into the organic layer, separating it from inorganic salts and water-soluble impurities. Washing the organic layer with brine can further remove water.

Crystallization: If the final compound or a key intermediate is a stable solid, crystallization or recrystallization can be a highly effective purification method. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution.

Column Chromatography: This is the most common and versatile method for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase), such as a gradient of ethyl acetate (B1210297) in hexane, is then passed through the column. evitachem.com Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation and collection as distinct fractions. Purity of the collected fractions is often assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

TechniquePrincipleApplication
Extraction Differential solubility of the compound between two immiscible liquid phases.Initial work-up to separate the product from aqueous and inorganic impurities.
Crystallization Difference in solubility between the compound and impurities at different temperatures.Purification of solid compounds and intermediates.
Column Chromatography Differential adsorption of components onto a solid stationary phase.Primary method for separating the target compound from byproducts and unreacted starting materials.
HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Analytical assessment of purity and for preparative purification of small quantities.

Structural Elucidation and Spectroscopic Characterization of 2 Methoxy N 2 Methylbutyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the 2-methylbutyl side chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ) ppm Multiplicity
Pyridine Ring Hs ~6.5 - 8.0 Doublet, Triplet
NH Variable Broad Singlet
OCH₃ ~3.8 - 4.1 Singlet
N-CH₂ ~3.0 - 3.4 Multiplet
CH (side chain) ~1.6 - 1.9 Multiplet
CH₂ (side chain) ~1.1 - 1.5 Multiplet
CH₃ (doublet) ~0.9 - 1.0 Doublet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. Given the asymmetry of this compound, each carbon atom is expected to produce a unique signal. The chemical shifts provide clues about the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ) ppm
C=N (Pyridine) ~155 - 165
C-O (Pyridine) ~140 - 150
C-N (Pyridine) ~135 - 145
CH (Pyridine) ~115 - 130
OCH₃ ~53 - 56
N-CH₂ ~45 - 55
CH (side chain) ~30 - 40
CH₂ (side chain) ~25 - 35

Two-dimensional NMR experiments provide more profound structural detail by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com It would be used to map the connectivity within the 2-methylbutyl side chain and to establish the relative positions of protons on the pyridine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. wikipedia.org For this molecule, it would allow for the identification of all protons belonging to the 2-methylbutyl group from a single cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com It is crucial for determining the three-dimensional conformation of the molecule, for instance, the spatial relationship between the 2-methylbutyl group and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.org This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is a powerful tool for piecing together the molecular skeleton by connecting fragments, such as linking the methoxy group's protons to the C2 carbon of the pyridine ring and the N-CH₂ protons to the C3 carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy. This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₁H₁₈N₂O), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass. rsc.org

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺ 195.1492

In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion, [M+H]⁺) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the 2-methylbutyl side chain or cleavage of the methoxy group, helping to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. wpmucdn.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic groups, the C=N and C=C bonds within the pyridine ring, and the C-O bond of the methoxy group. spectroscopyonline.comresearchgate.net

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch ~3300 - 3500 Secondary amine
C-H Stretch (Aromatic) ~3000 - 3100 Pyridine ring
C-H Stretch (Aliphatic) ~2850 - 2960 Methylbutyl and methoxy groups
C=C, C=N Stretch ~1550 - 1650 Aromatic ring stretching
N-H Bend ~1500 - 1600 Secondary amine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The 2-methoxypyridin-3-amine (B1301888) moiety in the target compound contains π-electrons in its aromatic system, making it UV-active. A UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for both qualitative identification and quantitative analysis.

For a compound like this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, substituted with an electron-donating methoxy group and an amino group, would influence the position and intensity of these absorption maxima (λmax). Typically, aromatic amines exhibit strong absorption bands in the UV region. The spectrum would likely be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring the absorbance over a range of wavelengths, typically from 200 to 400 nm.

Expected UV-Vis Absorption Data

The following table represents hypothetical, yet typical, UV-Vis absorption data for an aromatic amine of this nature.

Solventλmax 1 (nm)Molar Absorptivity (ε) 1 (L mol-1 cm-1)λmax 2 (nm)Molar Absorptivity (ε) 2 (L mol-1 cm-1)Transition Type
Ethanol~230-250~8,000-15,000~280-320~1,000-5,000π → π* / n → π*

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is particularly important for establishing the absolute stereochemistry of chiral molecules. Since the 2-methylbutyl group in this compound contains a stereocenter, X-ray crystallography could be used to determine its absolute configuration (R or S) if a suitable single crystal of the compound can be grown.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. For absolute stereochemistry determination, the analysis of anomalous dispersion effects is often required.

Hypothetical Crystallographic Data

Should a single crystal X-ray diffraction study be performed, the resulting data would be presented in a format similar to the table below. The values are placeholders representing typical data for a small organic molecule.

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (Å3)1334.5
Z (molecules/unit cell)4
Calculated density (g/cm3)1.15
R-factor (%)4.5

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts from the synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in solution. For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5-10 min
Purity Assessment>98% (based on peak area)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer then fragments the molecule and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can confirm the compound's identity and structure. The primary fragmentation of N-alkyl amines often occurs via cleavage of the bond beta to the nitrogen atom.

Expected GC-MS Fragmentation Data

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment Ion
[M]+ModerateMolecular ion
[M-29]+HighLoss of an ethyl radical (C2H5)
[M-57]+HighLoss of a butyl radical (C4H9)
Various smaller fragmentsLow to ModerateFragments of the pyridine ring and alkyl chain

Computational and Theoretical Investigations of 2 Methoxy N 2 Methylbutyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. DFT calculations for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, this process would yield precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Table 1. Illustrative Optimized Geometrical Parameters for the Pyridine (B92270) Ring Moiety of this compound (DFT/B3LYP/6-311++G(d,p)).
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
N1-C21.345C6-N1-C2117.5
C2-C31.410N1-C2-C3123.0
C3-C41.395C2-C3-C4119.0
C4-C51.390C3-C4-C5118.5
C5-C61.398C4-C5-C6119.5
C6-N11.340C5-C6-N1122.5

Following geometry optimization, electronic structure analysis provides insights into the molecule's reactivity and kinetic stability. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net From these energies, global reactivity descriptors can be calculated to quantify the molecule's electronic properties. researchgate.net

Table 2. Exemplar Electronic Properties and Global Reactivity Descriptors.
PropertySymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO4.90
Ionization PotentialIP-EHOMO5.85
Electron AffinityEA-ELUMO0.95
Chemical Hardnessη(IP - EA) / 22.45
Chemical Potentialμ-(IP + EA) / 2-3.40
Electrophilicity Indexωμ2 / (2η)2.36

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The different colors on the MEP map indicate the charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these would likely be centered around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the amine group.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the compound's conformational landscape.

For a flexible molecule like this compound, which contains a rotatable 2-methylbutyl group, MD simulations can reveal:

The preferred conformations of the side chain.

The energy barriers between different conformational states.

The dynamics of intramolecular hydrogen bonding.

These simulations are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. chemrevlett.comnih.gov A theoretical QSAR study for a series of aminopyridine derivatives, including this compound, would involve several steps:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC50). chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. chemrevlett.comtandfonline.com

A hypothetical QSAR model might take the following form:

log(1/IC50) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where logP is the partition coefficient (hydrophobicity), LUMO is the energy of the lowest unoccupied molecular orbital (electronic effects), and MR is the molar refractivity (steric effects). Such a model can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.govnih.gov

Reaction Mechanism Studies (Theoretical, e.g., Transition State Theory)

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, a potential reaction of interest is the nucleophilic aromatic substitution (SNAr) of the methoxy group.

Using DFT, one could model the reaction pathway for the substitution of the -OCH₃ group by a nucleophile. This involves:

Locating the structures of the reactants, intermediates, transition states, and products.

Analyzing the geometry of the transition state to understand the bond-breaking and bond-forming processes.

This approach provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Solvent Effects and Solvation Models in Silico

The solvent environment can significantly influence a molecule's conformation, reactivity, and properties. In silico solvation models are used to account for these effects in computational calculations. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

By performing DFT calculations with a PCM, one can investigate:

How the optimized geometry and electronic properties of this compound change in different solvents (e.g., water, ethanol (B145695), DMSO).

The relative stability of different tautomers or conformers in solution.

The solvation energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

These studies are essential for accurately predicting the behavior of the molecule in realistic chemical and biological systems, where it is rarely in an isolated, gas-phase state.

Exploration of Biological Activities of Pyridine Amines in Vitro Methodologies Relevant to 2 Methoxy N 2 Methylbutyl Pyridin 3 Amine As a Scaffold

Rationale for In Vitro Biological Investigation of Pyridine-Based Amines

The rationale for investigating pyridine-based amines in vitro is rooted in their extensive history of diverse pharmacological activities. mdpi.comsemanticscholar.org The pyridine (B92270) scaffold is a key component in various vitamins, coenzymes, and alkaloids. nih.govnih.gov This structural motif is also incorporated into a multitude of approved drugs targeting a wide array of conditions, including cancer, viral and bacterial infections, and inflammatory diseases. mdpi.comnih.gov

In vitro assays provide a crucial first step in the drug discovery pipeline. They are essential for:

High-Throughput Screening: Allowing for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.net

Mechanism of Action Studies: Helping to elucidate how a compound exerts its effects at a molecular level, for instance, by identifying its interaction with specific enzymes or cellular pathways. nih.gov

Structure-Activity Relationship (SAR) Analysis: Providing data to understand how modifying the chemical structure of a pyridine amine, such as altering substituents on the ring, affects its biological potency and selectivity. mdpi.com

Preliminary Assessment: Offering a cost-effective and ethical means to evaluate the potential of a compound before advancing to more complex and expensive in vivo studies.

Given the established therapeutic potential of pyridine derivatives, the systematic in vitro investigation of novel scaffolds like 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a logical and scientifically driven approach to discovering new lead compounds for therapeutic development. mdpi.comsemanticscholar.orgwisdomlib.orgmdpi.com

In Vitro Assay Methodologies for Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Pyridine derivatives have shown considerable promise in this area. mdpi.comsemanticscholar.org Standardized in vitro assays are used to determine the efficacy of these compounds against a panel of clinically relevant bacteria and fungi.

Antibacterial Screening (Gram-Positive and Gram-Negative Strains)

Initial antibacterial screening of pyridine amines is typically performed against a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.netmdpi.com

Common methodologies include:

Broth Microdilution Assay: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comacs.org The assay is performed in 96-well plates where bacteria are exposed to serial dilutions of the test compound. The MIC value is a key metric for assessing antibacterial potency. nih.gov Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can also be established. acs.org

Agar Well/Disk Diffusion Method: This is a qualitative or semi-quantitative screening method. acs.org A bacterial lawn is spread on an agar plate, and either disks impregnated with the test compound or wells filled with a solution of the compound are placed on the surface. The compound diffuses into the agar, and if it is effective, a clear zone of inhibition will form around the disk or well where bacterial growth is prevented. nih.gov The diameter of this zone is proportional to the compound's activity.

The results from these assays allow for direct comparison of the activity of novel pyridine derivatives against standard antibiotics. nih.gov For example, studies have shown certain pyridine derivatives exhibiting potent activity, sometimes comparable or superior to drugs like Ampicillin or Ciprofloxacin. nih.govcore.ac.uk

| Representative Antibacterial Screening Data for Pyridine Derivatives | | :--- | :--- | :--- | :--- | | Compound | Bacterial Strain | Method | Result (MIC in µg/mL) | | Pyridine-Thiol Derivative 89b | Bacillus subtilis | Broth Microdilution | 0.12 mdpi.comnih.gov | | Pyridine-Thiol Derivative 89c | Bacillus subtilis | Broth Microdilution | 0.12 mdpi.comnih.gov | | Pyridine Carbonitrile 3b | Bacillus cereus | Not Specified | >100 researchgate.net | | Pyridine-Amine Derivative 5a | Bacillus cereus | Not Specified | 50 researchgate.netcore.ac.uk | | Ampicillin (Reference) | Bacillus subtilis | Broth Microdilution | 0.24 mdpi.comnih.gov | | Ampicillin (Reference) | Bacillus cereus | Not Specified | 25 researchgate.netcore.ac.uk |

Antifungal Screening

The antifungal potential of pyridine amines is evaluated against pathogenic fungi, including yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus niger, Aspergillus fumigatus). nih.govcore.ac.ukmdpi.com

Key in vitro methodologies are:

Broth Microdilution Assay: Similar to the antibacterial assay, this method is adapted for fungal pathogens to determine the MIC. nih.govmdpi.com Protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are followed to ensure reproducibility. The MIC is typically defined as the concentration causing a significant reduction (e.g., 80%) in fungal growth compared to a drug-free control. mdpi.com

Disk Diffusion Method: This method is also used for preliminary screening of antifungal activity, where zones of inhibition are measured on agar plates inoculated with the target fungus. nih.gov

Research has identified pyridine derivatives with significant antifungal properties, sometimes comparable to standard drugs like Fluconazole or Miconazole. nih.govcore.ac.uk For instance, certain pyridine carboxamides have shown potent activity against plant pathogenic fungi like Botrytis cinerea. nih.gov

| Representative Antifungal Screening Data for Pyridine Derivatives | | :--- | :--- | :--- | :--- | | Compound | Fungal Strain | Method | Result (MIC in µg/mL) | | Pyridine Carbonitrile 3b | Candida albicans | Not Specified | 25 researchgate.netcore.ac.uk | | Hybrid bis-(imidazole)-pyridine 5a | Aspergillus niger | Broth Microdilution | 125 nih.gov | | Hybrid bis-(imidazole)-pyridine 5a | Aspergillus flavus | Broth Microdilution | 125 nih.gov | | Hybrid bis-(benzimidazole)-pyridine 6a | Candida albicans | Broth Microdilution | 125 nih.gov | | Miconazole (Reference) | Candida albicans | Not Specified | 25 researchgate.netcore.ac.uk | | Fluconazole (Reference) | Candida albicans | Not Specified | >100 nih.gov |

In Vitro Assay Methodologies for Antiviral Activity

Pyridine-containing compounds have been explored for their potential to inhibit a variety of viruses. mdpi.comsemanticscholar.org In vitro assays are fundamental to identifying compounds that can interfere with the viral life cycle.

Common methodologies include:

Plaque Reduction Assay: This is a classic virology assay used to quantify the reduction in infectious virus particles. nih.govacs.org A monolayer of host cells is infected with the virus and overlaid with a semi-solid medium. This restricts viral spread, leading to the formation of localized zones of cell death called plaques. When an effective antiviral compound is added, the number or size of these plaques is reduced. The concentration of the compound that reduces the plaque number by 50% (IC₅₀) is determined. nih.gov

Cytotoxicity Assay (e.g., MTT Assay): Before or alongside antiviral testing, the compound's toxicity to the host cells must be evaluated. nih.govresearchgate.net The MTT assay measures cell viability by assessing the metabolic activity of the cells. This allows for the calculation of the 50% cytotoxic concentration (CC₅₀). A promising antiviral agent will have a high Selectivity Index (SI), which is the ratio of CC₅₀ to IC₅₀, indicating that it is much more toxic to the virus than to the host cells. acs.orgresearchgate.net

Studies have demonstrated the utility of these assays in identifying pyridine derivatives active against viruses such as H5N1 influenza and SARS-CoV-2. nih.govacs.org

In Vitro Assay Methodologies for Antiproliferative/Antitumor Activity

The pyridine scaffold is a key feature in many anticancer agents, and new derivatives are constantly being evaluated for their ability to inhibit the growth of cancer cells. wisdomlib.org

Cancer Cell Line Screening

The primary method for evaluating antiproliferative activity is to screen compounds against a panel of human cancer cell lines. wisdomlib.orgmdpi.com These panels often include cell lines representing various cancer types, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116, LoVo), liver (e.g., HepG-2), and leukemia (e.g., HL-60). nih.govwisdomlib.org

The most common assay is:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. nih.gov Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The reduction in signal in treated cells compared to untreated controls indicates a loss of cell viability. From this data, the IC₅₀ value—the concentration of the compound required to inhibit cell proliferation by 50%—is calculated. mdpi.com

Researchers frequently compare the IC₅₀ values of new pyridine derivatives to those of established chemotherapeutic drugs like Doxorubicin or Cisplatin to benchmark their potency. wisdomlib.orgmdpi.com

| Representative Antiproliferative Screening Data for Pyridine Derivatives | | :--- | :--- | :--- | | Compound | Cancer Cell Line | Result (IC₅₀ in µM) | | Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.11 (72h treatment) mdpi.com | | Pyridine-Urea Derivative 8n | MCF-7 (Breast) | 0.80 (72h treatment) mdpi.com | | Phosphanylidene Derivative 6 | HL-60 (Leukemia) | <12 µg/mL wisdomlib.org | | Phosphanylidene Derivative 6 | A549 (Lung) | Potent Activity Reported wisdomlib.org | | Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 (48h treatment) mdpi.com |

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of a specific enzyme, a common mechanism of action for many therapeutic drugs. For a novel compound like this compound, a tiered approach to screening against a panel of enzymes would be a standard starting point. The selection of enzymes would typically be guided by the structural similarities of the compound to known inhibitors or by computational predictions.

Hypothetical Screening Panel and Data Interpretation:

A typical investigation would involve determining the half-maximal inhibitory concentration (IC50) of the compound against various enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Enzyme Target Assay Type Substrate Concentration IC50 (µM)
Cyclooxygenase-2 (COX-2) Fluorometric 10 µM > 100
Phosphodiesterase-4 (PDE4) FRET-based 5 µM 25.3
Tyrosine Kinase (Src) Kinase-Glo® 1 µM (ATP) 8.7

This data is illustrative and not based on experimental results for the specified compound.

The results from such assays would guide further investigation. For instance, a moderate to high potency against a specific enzyme, such as a tyrosine kinase, would warrant more detailed kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Investigation of Molecular Interactions and Target Binding (In Vitro and Theoretical)

Once a potential enzyme target is identified through inhibition assays, a combination of in vitro biophysical techniques and theoretical modeling is employed to elucidate the molecular interactions driving the binding event.

In Vitro Binding Assays:

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamics of the interaction between the compound and the target protein.

Table 2: Hypothetical Biophysical Binding Data for this compound with a Target Kinase

Technique Parameter Value
Surface Plasmon Resonance (SPR) Kd (µM) 5.2
Isothermal Titration Calorimetry (ITC) ΔH (kcal/mol) -8.5

This data is illustrative and not based on experimental results for the specified compound.

A Kd value in the low micromolar range would suggest a direct and relatively strong interaction. The thermodynamic parameters from ITC can reveal whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the system's disorder).

Theoretical and Computational Modeling:

Molecular docking and molecular dynamics (MD) simulations are powerful theoretical tools used to predict and analyze the binding mode of a small molecule within the active site of a protein. These models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity and selectivity.

For this compound, a docking study would likely show the pyridine ring acting as a scaffold, with the methoxy (B1213986) and N-(2-methylbutyl) groups forming specific interactions with amino acid residues in the enzyme's binding pocket. For example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the alkyl chain could occupy a hydrophobic pocket.

Table 3: Predicted Molecular Interactions from a Hypothetical Docking Study

Interacting Residue Interaction Type Distance (Å)
Asp161 Hydrogen Bond (with amine N-H) 2.9
Leu83 Hydrophobic (with methylbutyl group) 3.5 - 4.2
Phe145 π-π Stacking (with pyridine ring) 3.8

This data is illustrative and not based on experimental results for the specified compound.

These computational predictions, in conjunction with experimental data from enzyme inhibition and biophysical assays, provide a comprehensive understanding of the compound's mechanism of action at a molecular level. This knowledge is crucial for the rational design of more potent and selective analogs in drug discovery programs.

Future Research Directions for 2 Methoxy N 2 Methylbutyl Pyridin 3 Amine

Development of Novel Synthetic Routes and Strategies

The synthesis of N-alkylated aminopyridines can be approached through various methods, and the development of novel, efficient, and sustainable synthetic routes for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a crucial area for future research. Traditional methods for N-alkylation of aminopyridines often face challenges such as low yields, lack of selectivity, and the need for harsh reaction conditions.

Future synthetic strategies could focus on metal-catalyzed cross-coupling reactions, which have become a powerful tool in organic synthesis. For instance, palladium- or copper-catalyzed N-alkylation of 3-amino-2-methoxypyridine with a suitable 2-methylbutyl halide or tosylate could offer a direct and efficient route. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be paramount to achieving high yields and purity.

Another promising avenue is the exploration of electrochemical methods for N-alkylation. The use of electrogenerated bases, such as the acetonitrile (B52724) anion, can facilitate the deprotonation of the amine under mild conditions, followed by reaction with an alkylating agent. This approach could offer a greener alternative to traditional methods that employ strong, hazardous bases.

Synthetic Strategy Potential Advantages Key Research Focus
Metal-Catalyzed Cross-CouplingHigh efficiency, good functional group toleranceCatalyst and ligand screening, optimization of reaction conditions
Electrochemical N-AlkylationMild reaction conditions, green chemistryOptimization of electrolyte and electrode materials, control of reaction selectivity
One-Pot/Tandem ReactionsIncreased efficiency, reduced wasteDevelopment of compatible reaction steps, catalyst compatibility

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as 1D NMR (¹H and ¹³C), IR, and mass spectrometry are essential for the initial characterization of this compound, the application of advanced spectroscopic methods can provide deeper structural insights.

Two-dimensional NMR (2D NMR) techniques are invaluable for the unambiguous assignment of proton and carbon signals, especially for complex molecules. numberanalytics.comlibretexts.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate the connectivity of atoms within the molecule. numberanalytics.com For instance, a COSY spectrum would confirm the coupling between protons in the 2-methylbutyl group, while an HMBC spectrum could establish long-range correlations between the methoxy (B1213986) protons and the pyridine (B92270) ring carbons.

In cases where the compound can be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This information is crucial for understanding intermolecular interactions in the solid state and for validating computational models.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation patterns of the molecule. This can provide valuable information for the identification of related compounds and potential metabolites in future biological studies.

Spectroscopic Technique Information Gained Potential Application
2D NMR (COSY, HSQC, HMBC)Detailed atomic connectivityUnambiguous structural elucidation and assignment of all proton and carbon signals
Single-Crystal X-ray DiffractionPrecise three-dimensional structureValidation of computational models, understanding of solid-state packing
Tandem Mass Spectrometry (MS/MS)Fragmentation patternsIdentification of metabolites and related structures

Enhanced Computational Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for predicting the physicochemical properties and potential biological activities of molecules, thereby guiding experimental research. For this compound, a range of computational methods can be applied to establish structure-property relationships.

Quantum mechanics (QM) based methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. mdpi.comnih.gov These calculations can provide insights into the reactivity of the compound and its potential to interact with biological targets.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to various protein targets. Based on the structures of related aminopyridine compounds with known biological activities, potential targets could include protein kinases, enzymes involved in microbial metabolism, or tubulin.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogues of this compound to correlate their structural features with their biological activities. This can lead to the development of predictive models that can guide the design of more potent and selective compounds.

Computational Method Predicted Properties Research Goal
Quantum Mechanics (DFT)Electronic structure, reactivityUnderstanding chemical properties and potential for interaction
Molecular DockingBinding mode, affinity to protein targetsIdentifying potential biological targets and mechanism of action
QSARCorrelation of structure with activityGuiding the design of more potent analogues

Broader Spectrum In Vitro Biological Evaluation

Given that various aminopyridine derivatives have shown a wide range of biological activities, a broader spectrum of in vitro biological evaluation for this compound is warranted. High-throughput screening (HTS) methodologies can be employed to efficiently test the compound against a large number of biological targets. moleculardevices.comnih.gov

Future research should include screening for anticancer activity against a panel of human cancer cell lines. acs.orgnih.govfrontiersin.org Assays measuring cell viability, proliferation, and apoptosis can provide initial indications of cytotoxic or cytostatic effects.

The antimicrobial potential of the compound should also be investigated. This would involve testing against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Furthermore, given the prevalence of aminopyridine scaffolds in neuroscience research, it would be valuable to screen this compound for activity against targets in the central nervous system (CNS), such as ion channels or neurotransmitter receptors.

In Vitro Assay Biological Target Measured Endpoint
Anticancer ScreeningHuman cancer cell linesCell viability, IC50
Antimicrobial ScreeningPathogenic bacteria and fungiMinimum Inhibitory Concentration (MIC)
CNS Target ScreeningIon channels, receptorsBinding affinity, functional activity

Design and Synthesis of Analogues for Academic Research

The systematic design and synthesis of analogues of this compound will be crucial for establishing structure-activity relationships (SAR) and for probing the role of different structural motifs.

Modifications to the N-alkyl substituent could involve varying the chain length, branching, and introducing cyclic or aromatic moieties. This would allow for the exploration of the steric and electronic requirements of this part of the molecule for biological activity.

Alterations to the pyridine ring are another important area for investigation. This could include changing the position of the methoxy and amino groups, as well as introducing other substituents such as halogens, nitro groups, or cyano groups.

Finally, the methoxy group could be replaced with other alkoxy groups or with bioisosteric replacements to investigate the importance of this group for activity and to potentially modulate the physicochemical properties of the compound.

Analogue Series Structural Modification Research Objective
N-Alkyl AnaloguesVariation of the 2-methylbutyl groupExplore steric and electronic effects on activity
Pyridine Ring AnaloguesPositional isomers and new substituentsInvestigate the importance of the substitution pattern
Methoxy Group AnaloguesReplacement with other alkoxy or isosteric groupsModulate physicochemical properties and probe the role of the methoxy group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Buchwald-Hartwig coupling for C–N bond formation. For example, analogous compounds are synthesized using palladium catalysts under inert atmospheres and solvents like DMF or toluene . Microwave-assisted synthesis (e.g., 2–4 hours at 100–150°C) may enhance reaction efficiency and reduce side products . Optimization strategies include adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and temperature gradients. Yield improvements are often tracked via HPLC or TLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR spectroscopy (e.g., 400–500 MHz for resolving methoxy and alkyl substituents) and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity assessment employs HPLC (C18 columns, acetonitrile/water gradients) and FTIR spectroscopy to confirm functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) . Crystallographic analysis via SHELXL software can resolve 3D conformation and intermolecular interactions .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Pyridine derivatives with methoxy and alkylamine groups typically exhibit:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
  • Stability : Sensitive to strong acids/bases due to the amine group; storage under inert gas (N₂/Ar) at –20°C is recommended .
  • Melting Point : Analogous compounds range from 150–200°C, determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?

  • Methodological Answer : SAR studies focus on:

  • Substituent Effects : Replacing the methoxy group with electron-withdrawing groups (e.g., Cl, F) to modulate electronic properties and binding affinity .
  • Alkyl Chain Optimization : Varying the 2-methylbutyl group length to balance lipophilicity and membrane permeability (logP ~2–4) .
    Computational tools like molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with targets (e.g., kinases, GPCRs) . In vitro assays (IC₅₀, Ki) validate these predictions .

Q. What experimental strategies resolve contradictions in crystallographic data for pyridine-based amines?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding may arise from:

  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, incorporating restraints for disordered atoms .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality. For ambiguous electron density, DFT calculations (Gaussian 16) model plausible conformations .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s).
  • Metabolism : Liver microsome assays (human/rat) identify CYP450-mediated oxidation .
  • In Vivo PK : Administer via IV/PO in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose. Quantify using LC-MS/MS (LLOQ ~1 ng/mL) .

Q. What mechanistic insights exist for the biological activity of structurally related pyridine amines?

  • Methodological Answer : Analogous compounds (e.g., 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine) inhibit kinases (e.g., EGFR, BRAF) via ATP-binding pocket interactions . Kinase inhibition assays (e.g., radiometric ³³P-ATP) measure activity. Western blotting confirms downstream signaling modulation (e.g., ERK phosphorylation) . For immunomodulation, ELISA quantifies cytokine release (e.g., IL-6, TNF-α) in macrophage models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.